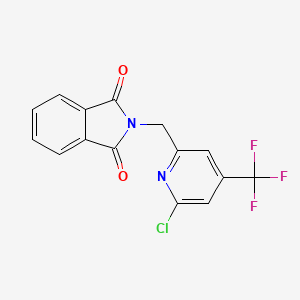
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione
Übersicht
Beschreibung
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione, also known as CTPI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CTPI is a heterocyclic compound that contains a pyridine ring, an isoindole ring, and a trifluoromethyl group.
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately cell death.
Biochemische Und Physiologische Effekte
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has also been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi. In addition, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione is also relatively easy to synthesize, which makes it a convenient starting material for the synthesis of other heterocyclic compounds. However, one of the limitations of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione. One direction is the development of new 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione in more detail, which could lead to the development of new anticancer drugs that target DNA topoisomerase II. Furthermore, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione could be used as a building block for the synthesis of new materials with potential applications in drug delivery and tissue engineering.
Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been shown to exhibit potent antitumor activity against various cancer cell lines. 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has also been tested for its antibacterial and antifungal activity. In material science, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been used as a building block for the synthesis of novel polymers with potential applications in drug delivery and tissue engineering. In organic synthesis, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been used as a starting material for the synthesis of other heterocyclic compounds.
Eigenschaften
IUPAC Name |
2-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O2/c16-12-6-8(15(17,18)19)5-9(20-12)7-21-13(22)10-3-1-2-4-11(10)14(21)23/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLALUZSFVNRZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine](/img/structure/B1401694.png)
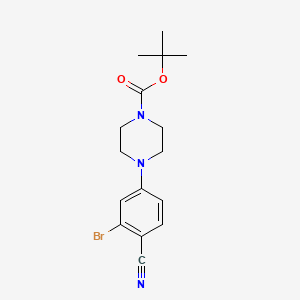
![2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester](/img/structure/B1401697.png)
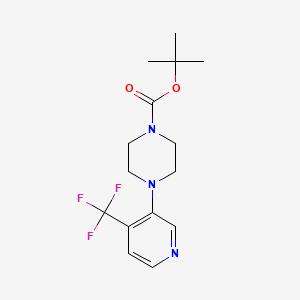
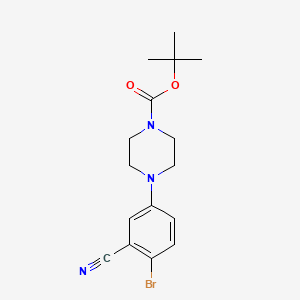
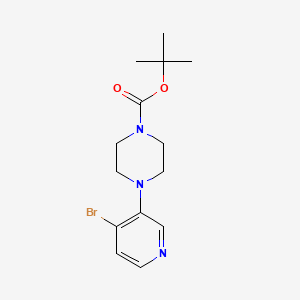
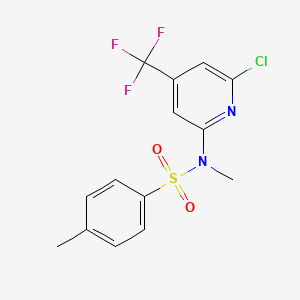
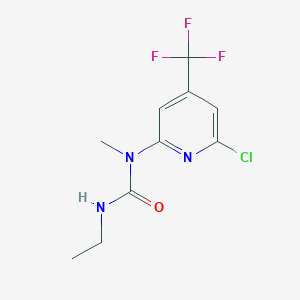
![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401706.png)
![(4-Chloro-phenyl)-(1-methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-methanone](/img/structure/B1401707.png)
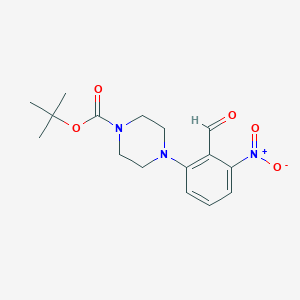
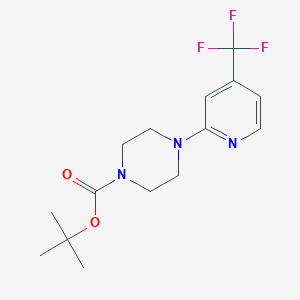
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide](/img/structure/B1401715.png)
![[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B1401716.png)